molecular formula C12H12N2OS B1531703 6-(2-Ethoxyphenyl)pyridazine-3-thiol CAS No. 1699989-52-0

6-(2-Ethoxyphenyl)pyridazine-3-thiol

Cat. No. B1531703
M. Wt: 232.3 g/mol
InChI Key: ZPIUNMRPOVDLBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(2-Ethoxyphenyl)pyridazine-3-thiol, can be achieved through various methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves the use of Cu (II)-catalyzed aerobic 6-endo-trig cyclizations . These methods provide functionalized pyridazines with high regiocontrol .


Molecular Structure Analysis

The pyridazine ring, a core component of 6-(2-Ethoxyphenyl)pyridazine-3-thiol, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .


Chemical Reactions Analysis

Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .


Physical And Chemical Properties Analysis

The pyridazine ring, a key component of 6-(2-Ethoxyphenyl)pyridazine-3-thiol, is known for its unique physicochemical properties. It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to its unique applications in molecular recognition .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Al-Kamali et al. (2014) focused on the synthesis of novel thieno[2,3-c]pyridazines using a compound similar to 6-(2-Ethoxyphenyl)pyridazine-3-thiol as a starting material. The synthesized compounds exhibited significant antibacterial activities, highlighting the potential of 6-(2-Ethoxyphenyl)pyridazine-3-thiol derivatives in developing new antibacterial agents (A. S. Al-Kamali, A. Al-Hazmi, M. Alhousami, Mokhtar A. Al-Masany, 2014).

Herbicidal Activities

Research by Xu et al. (2008) and (2012) introduced novel derivatives of 6-methyl-4-(3-trifluoromethylphenyl)pyridazine, which were synthesized and evaluated for their herbicidal activities. These studies demonstrated that some compounds could inhibit chlorophyll effectively at very low concentrations and displayed superior herbicidal activities compared to commercial products, indicating the agricultural applications of 6-(2-Ethoxyphenyl)pyridazine-3-thiol derivatives (Han Xu et al., 2008); (Han Xu et al., 2012).

Corrosion Inhibition

Chetouani et al. (2003) explored the potential of newly synthesized pyridazine compounds, including those structurally related to 6-(2-Ethoxyphenyl)pyridazine-3-thiol, as corrosion inhibitors for iron in hydrochloric acid solution. The study found significant inhibition efficiency, suggesting the utility of such compounds in protecting metals against corrosion (A. Chetouani et al., 2003).

Anti-inflammatory and Antioxidant Activities

A study by Shehab et al. (2018) investigated the synthesis of novel pyrimidine-2-thiol derivatives, starting from compounds structurally related to 6-(2-Ethoxyphenyl)pyridazine-3-thiol. These compounds demonstrated potent anti-inflammatory and antioxidant activities, suggesting their potential for developing new therapeutic agents (W. Shehab, M. Abdellattif, S. Mouneir, 2018).

Safety And Hazards

The safety data sheet for pyridine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities and have numerous practical applications . They are considered ‘privileged structures’ in medicinal chemistry and are utilized in many drug discovery programs . Therefore, the future directions for 6-(2-Ethoxyphenyl)pyridazine-3-thiol could involve further exploration of its potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

3-(2-ethoxyphenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-15-11-6-4-3-5-9(11)10-7-8-12(16)14-13-10/h3-8H,2H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIUNMRPOVDLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxyphenyl)pyridazine-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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